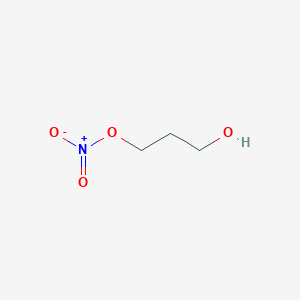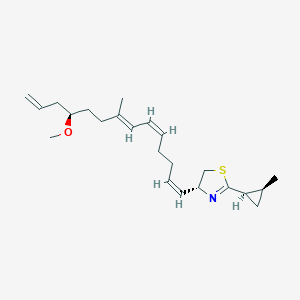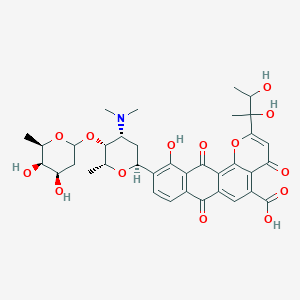
Technetium Tc-99m disofenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Technetium Tc-99m disofenin is a radiopharmaceutical agent used in hepatobiliary imaging for diagnostic purposes. It is well suited for both planar and single photon tomographic scintigraphy to quantitatively measure the function of liver, gallbladder and bile ducts and detect any anatomical changes in the hepatobliary system. It is available as an intravenous injection in a preparation kit under the name Hepatolite. Technetium Tc-99m is a metastable nuclear isomer and disofenin is an iminodiacetic acid derivative with no known pharmacologic actions at the doses recommended. However disofenin is the most commonly used iminodiacetic acid since it has a high liver to renal extraction and its hepatic uptake is not as highly dependent on serum bilirubin levels (a competitive inhibitor for liver uptake) as are other tracers from the iminodiacetic acid.
Technetium tc-99m disofenin is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m disofenin is as a Radiopharmaceutical Activity.
A radiopharmaceutical used extensively in cholescintigraphy for the evaluation of hepatobiliary diseases. (From Int Jrnl Rad Appl Inst 1992; 43(9):1061-4)
Wissenschaftliche Forschungsanwendungen
1. Hepatobiliary Imaging and Diagnosis
Technetium-99m-N-substituted iminodiacetic acid derivatives, including Tc-99m disofenin, are explored in nuclear medicine for hepatobiliary diseases evaluation. Tc-99m disofenin, particularly, shows potential in altered biodistribution patterns, useful in diagnostic imaging of hepatobiliary disorders (Massie et al., 1982).
2. Differentiating Biliary Atresia in Neonatal Jaundice
A study compared Tc-99m disofenin cholescintigraphy with ultrasonography for differentiating biliary atresia from other neonatal jaundice forms. The research found that Tc-99m disofenin cholescintigraphy demonstrates superior diagnostic accuracy, suggesting its effectiveness in such differential diagnoses (Lin et al., 2005).
3. Measuring Hepatocellular Function
Tc-99m disofenin has been applied in a noninvasive technique for quantitating hepatocyte function. The approach involves deconvolutional analysis of scintiscans post-administration of Tc-99m disofenin, providing valuable functional information in evaluating patients with acute jaundice (Juni & Reichle, 1990).
4. Radiopharmaceutical Preparation and Design
5. Monitoring Biological Processes
Technetium-99m chelates, including Tc-99m disofenin, are instrumental in clinical nuclear medicine for monitoring various biological processes. These include applications in the heart, kidney, liver, and brain imaging (Eckelman et al., 2013).
Eigenschaften
Molekularformel |
C18H26N2O5Tc |
|---|---|
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid;technetium-99 |
InChI |
InChI=1S/C18H26N2O5.Tc/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25;/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25);/i;1+1 |
InChI-Schlüssel |
JNJYQGLIZTUSCW-IEOVAKBOSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc] |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |
Synonyme |
99m Tc Disofenin 99m-Tc-Disofenin 99mTc DISIDA 99mTc Disofenin 99mTc-DISIDA 99mTc-Disofenin Acid, Technetium-99m-Diisopropyliminodiacetic Disofenin, Tc-99m Hepatolite Tc 99m Disofenin Tc-99m Disofenin Technetium 99m Diisopropyliminodiacetic Acid Technetium 99m Disofenin Technetium Tc 99m Disofenin Technetium-99m-Diisopropyliminodiacetic Acid Technetium-99m-Disofenin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




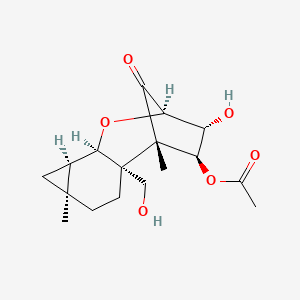

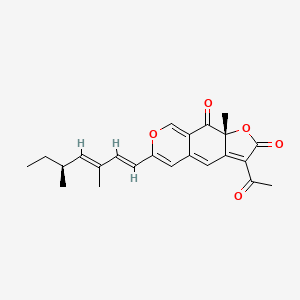
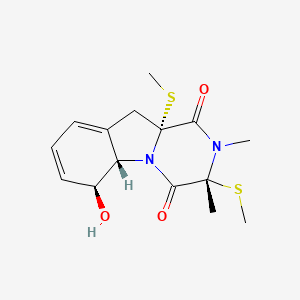

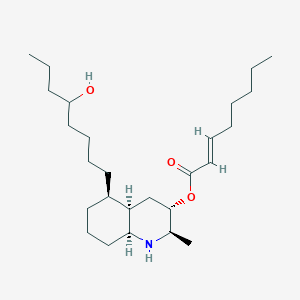
![(1S,12S,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde](/img/structure/B1246110.png)


![[Mo(CO)Cp2]](/img/structure/B1246116.png)
